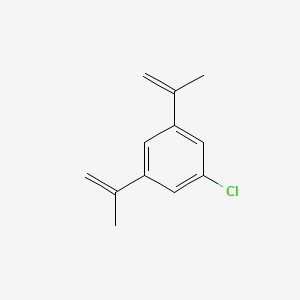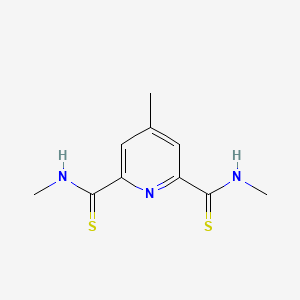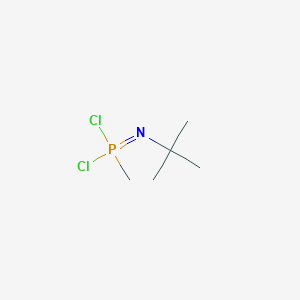
1-Chloro-3,5-di(prop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,5-di(prop-1-en-2-yl)benzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom and two prop-1-en-2-yl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-di(prop-1-en-2-yl)benzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves:
Chlorination: Introduction of a chlorine atom to the benzene ring using chlorine gas (Cl₂) in the presence of a catalyst like ferric chloride (FeCl₃).
Friedel-Crafts Alkylation: Introduction of prop-1-en-2-yl groups using prop-1-en-2-yl chloride (CH₃CH=CHCl) in the presence of aluminum chloride (AlCl₃) as a catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3,5-di(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The prop-1-en-2-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form 1-chloro-3,5-di(propyl)benzene using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions (OH⁻) to form 3,5-di(prop-1-en-2-yl)phenol.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products:
Oxidation: 1-Chloro-3,5-di(prop-1-en-2-yl)benzaldehyde or 1-Chloro-3,5-di(prop-1-en-2-yl)benzoic acid.
Reduction: 1-Chloro-3,5-di(propyl)benzene.
Substitution: 3,5-Di(prop-1-en-2-yl)phenol.
Applications De Recherche Scientifique
1-Chloro-3,5-di(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-3,5-di(prop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or prop-1-en-2-yl groups interact with electrophiles or nucleophiles. These interactions can lead to the formation of various intermediates and products, influencing the compound’s biological and chemical properties .
Comparaison Avec Des Composés Similaires
1-Chloro-3,5-di(prop-1-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Chloro-3,5-difluorobenzene: Similar structure but with fluorine atoms instead of prop-1-en-2-yl groups.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains additional chlorine and fluorine atoms, leading to different chemical properties.
Propriétés
Numéro CAS |
61342-06-1 |
|---|---|
Formule moléculaire |
C12H13Cl |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
1-chloro-3,5-bis(prop-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H13Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-7H,1,3H2,2,4H3 |
Clé InChI |
VZOMEPSNALTKIC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC(=CC(=C1)Cl)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)





![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)

